![molecular formula C19H14 B135079 10-Methylbenz[a]anthracene CAS No. 2381-15-9](/img/structure/B135079.png)

10-Methylbenz[a]anthracene

Vue d'ensemble

Description

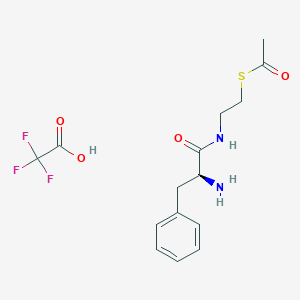

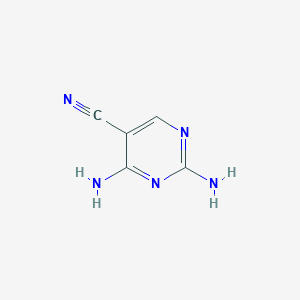

10-Methylbenz[a]anthracene is a chemical compound with the molecular formula C19H14 . It is a derivative of benz[a]anthracene, with a methyl group attached to the 10th carbon atom . It contains a total of 36 bonds, including 22 non-hydrogen bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, and 3 ten-membered rings .

Synthesis Analysis

The synthesis of 9- and 10-methylbenz[a]anthracenes has been described in various studies . These methods are reported to be simple and convenient, providing the compounds in good yields and high purity .Molecular Structure Analysis

The molecular structure of 10-Methylbenz[a]anthracene includes a total of 36 bonds; 22 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, and 3 ten-membered rings . The IUPAC Standard InChI for this compound isInChI=1S/C19H14/c1-13-6-7-15-11-16-9-8-14-4-2-3-5-18 (14)19 (16)12-17 (15)10-13/h2-12H,1H3 . Chemical Reactions Analysis

While specific chemical reactions involving 10-Methylbenz[a]anthracene are not widely reported, it is known that methyl substitution in benz[a]anthracene leads to isomeric derivatives with distinctly different carcinogenic potencies . These differences in carcinogenic activity can be explained by examining the presumed in vivo metabolic transformations of these compounds using molecular orbital reactivity indices .Physical And Chemical Properties Analysis

10-Methylbenz[a]anthracene has a molecular weight of 242.3 g/mol . It has a XLogP3 value of 6.4, indicating its lipophilicity . It has no hydrogen bond donors or acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 242.109550447 g/mol .Applications De Recherche Scientifique

Organic Photochemistry

The anthracene chromophore, which includes 10-Methylbenz[a]anthracene, plays a prominent role in the development of organic photochemistry . This is due to its highly conjugated panel-like structure and unique photophysical and chemical features .

Material Chemistry

Anthracene derivatives, including 10-Methylbenz[a]anthracene, have been extensively investigated in the field of material chemistry . They are often used in the fabrication of functional supramolecular assemblies .

Thermochromic or Photochromic Chemistry

In thermochromic or photochromic chemistry, anthracene derivatives like 10-Methylbenz[a]anthracene are commonly used . Their unique properties make them suitable for these applications.

Organic Light-Emitting Devices

Anthracene derivatives are also used in the development of organic light-emitting devices . Their ability to emit light when electrically excited makes them ideal for this application.

Optical, Electronic, and Magnetic Switches

Anthracenes, including 10-Methylbenz[a]anthracene, have been used in optical, electronic, and magnetic switches . Their unique properties allow them to be used as switches in various applications.

Probing DNA Cleavage

In biological systems, anthracene skeletal compounds, including 10-Methylbenz[a]anthracene, are useful for probing DNA cleavage . The planar, linear, three-ring system of the anthracene nucleus has potential for overlapping with the DNA base pairs .

Anti-Cancerous Drugs

In the medicinal field, the anthracene derivatives act as good anti-cancerous drugs . They are carcinogenic to many living beings .

Environmental Monitoring

10-Methylbenz[a]anthracene, also called 7-Methylbenz[a]anthracene, is a product of incomplete combustion. Sources include oil refinery emissions, gasoline exhaust, and cooking emissions. This polycyclic aromatic hydrocarbon is present in ambient air . Therefore, it can be used in environmental monitoring to track pollution levels.

Safety and Hazards

10-Methylbenz[a]anthracene is considered a hazardous substance . It is advised to avoid dust formation, ingestion, and inhalation, and to avoid getting it in the eyes, on the skin, or on clothing . It is also advised to keep containers tightly closed in a dry, cool, and well-ventilated place, and to protect from direct sunlight .

Mécanisme D'action

Target of Action

10-Methylbenz[a]anthracene, also known as 7-Methylbenz[a]anthracene , is a polycyclic aromatic hydrocarbon (PAH) that primarily targets DNA and proteins within cells . It interacts with these macromolecules, leading to various biochemical and physiological changes.

Mode of Action

The compound’s interaction with its targets involves the formation of covalent bonds, particularly with DNA . This interaction can lead to DNA damage, potentially causing mutations and triggering carcinogenic processes . The compound can also interact with proteins, altering their structure and function .

Biochemical Pathways

10-Methylbenz[a]anthracene affects several biochemical pathways. It is metabolized by microsomal mixed function oxidases, leading to the formation of reactive intermediates . These intermediates can bind covalently to DNA and proteins, disrupting their normal function . The compound’s effects on these pathways can lead to oxidative stress, DNA damage, and potentially, carcinogenesis .

Pharmacokinetics

Like other pahs, it is likely to be lipophilic, allowing it to cross cell membranes and distribute throughout the body . Its metabolism involves oxidation by microsomal enzymes, producing reactive intermediates .

Result of Action

The molecular and cellular effects of 10-Methylbenz[a]anthracene’s action include DNA damage, oxidative stress, and changes in protein structure and function . These effects can disrupt normal cellular processes and lead to pathological conditions, including cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 10-Methylbenz[a]anthracene. For instance, it is a product of incomplete combustion, and sources include oil refinery emissions, gasoline exhaust, and cooking emissions . These environmental sources can contribute to human exposure and influence the compound’s effects.

Propriétés

IUPAC Name |

10-methylbenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-6-7-15-11-16-9-8-14-4-2-3-5-18(14)19(16)12-17(15)10-13/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMGYHICFXGLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073293 | |

| Record name | 10-Methylbenz[a]anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] | |

| Record name | 10-Methylbenz(a)anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 5.5X10-2 mg/L at 27 °C, Insoluble in water, Soluble in ethanol, acetic acid | |

| Record name | 10-Methylbenz(a)anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000001 [mmHg] | |

| Record name | 10-Methylbenz(a)anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

10-Methylbenz[a]anthracene | |

Color/Form |

Yellow plates from alcohol | |

CAS RN |

2381-15-9 | |

| Record name | 10-Methylbenz[a]anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2381-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Methylbenz(a)anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Methylbenz[a]anthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Methylbenz[a]anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AR-E40 10-METHYLBENZ(A)ANTHRACENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-METHYLBENZ(A)ANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH803A2AAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-Methylbenz(a)anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

184 °C | |

| Record name | 10-Methylbenz(a)anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride](/img/structure/B134998.png)

![1-{4-[(Pyridin-2-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B135000.png)

![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B135002.png)

![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)

![7-Methylbenz[a]anthracene](/img/structure/B135024.png)